N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 920366-74-1
VCID: VC8318612
InChI: InChI=1S/C21H20N4O4/c1-14-4-3-5-16(12-14)22-19(26)13-25-20(27)11-10-18(24-25)21(28)23-15-6-8-17(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol

N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 920366-74-1

Cat. No.: VC8318612

Molecular Formula: C21H20N4O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide - 920366-74-1

Specification

CAS No. 920366-74-1
Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C21H20N4O4/c1-14-4-3-5-16(12-14)22-19(26)13-25-20(27)11-10-18(24-25)21(28)23-15-6-8-17(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28)
Standard InChI Key LYCXYGHQAYQXJN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC

Introduction

N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine derivative class. It features a unique structural arrangement, including a methoxyphenyl group and a methylphenylcarbamoyl moiety attached to a dihydropyridazine core. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.

Structural Features

  • Core Structure: The compound is built around a 1,6-dihydropyridazine ring, which is a key component of its pharmacological activity.

  • Substituents: It includes a 4-methoxyphenyl group and a 3-methylphenylcarbamoyl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Condensation Reactions: To form the carbamoyl linkage.

  • Cyclization Reactions: To create the pyridazine ring.

  • Purification Techniques: Such as chromatography to ensure high purity of the final product.

Biological Activity and Potential Applications

Compounds with similar structures to N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide often exhibit significant biological activities. These include potential anticancer properties by interacting with enzymes or receptors involved in cancer pathways. The presence of electron-withdrawing groups can influence its reactivity and interaction with biological targets.

Research Findings and Data

While specific data on N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is limited, compounds with similar structures have shown promising results in biological assays. For instance, related pyridazine derivatives have demonstrated activity against kinases and other enzymes involved in cancer pathways.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamideNot specifiedMethoxyphenyl and methylphenylcarbamoyl groupsPotential anticancer activity
1-{[(3,4-difluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamideNot specifiedDifluorophenyl groupAnticancer activity against kinases
5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamideC19H20N6O3Triazole ring, amine groupPotential biological activities

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